2-(3-BOC-Aminophenyl)phenol

Description

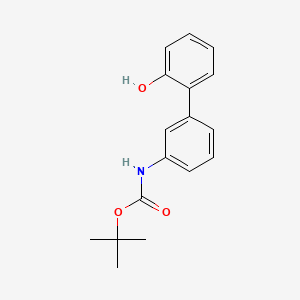

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(2-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-17(2,3)21-16(20)18-13-8-6-7-12(11-13)14-9-4-5-10-15(14)19/h4-11,19H,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYJWABFIDNHSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(3-BOC-Aminophenyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-BOC-Aminophenyl)phenol, a valuable building block in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the most effective synthetic strategies. Emphasis is placed on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of the key biaryl bond. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and includes guidance on purification and characterization.

Introduction: The Significance of this compound

This compound, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry. Its structure, featuring a phenol, a BOC-protected aniline, and a biphenyl core, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The hydroxyl and protected amine functionalities offer orthogonal handles for further chemical transformations, while the biphenyl scaffold is a common motif in pharmacologically active compounds and advanced materials.

The strategic importance of this molecule lies in its potential to serve as a precursor for:

-

Novel Pharmaceutical Agents: The biphenyl and aminophenol moieties are present in numerous drugs, and this building block allows for the systematic exploration of structure-activity relationships.

-

Ligands for Catalysis: The phenol and amine groups can be modified to create sophisticated ligands for transition metal catalysis.

-

Functional Materials: The aromatic nature of the biphenyl core lends itself to the development of organic electronics and other advanced materials.

This guide will focus on a reliable and scalable synthetic approach to this important compound, providing the necessary detail for its successful preparation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound reveals two primary disconnection points for the formation of the central carbon-carbon bond of the biphenyl system. This leads to two logical and well-established palladium-catalyzed cross-coupling strategies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

While both routes are viable, the Suzuki-Miyaura coupling (Route A) is often preferred due to the commercial availability and stability of the requisite boronic acids and aryl halides. This guide will therefore focus on the Suzuki-Miyaura approach, which involves the coupling of a suitably protected aminophenylboronic acid with a halophenol.

The Suzuki-Miyaura Coupling Approach: A Detailed Examination

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide[1][2][3]. This reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.

The proposed synthetic sequence involves two key steps:

-

BOC Protection of 3-Aminophenol: This step is not directly on the main pathway but is crucial for the synthesis of one of the key starting materials.

-

Suzuki-Miyaura Coupling: The core biaryl structure is assembled in this step.

Synthesis of Key Intermediates

The successful synthesis of the target molecule hinges on the availability of the two coupling partners: (3-(tert-butoxycarbonylamino)phenyl)boronic acid and a suitable 2-halophenol (e.g., 2-bromophenol or 2-iodophenol).

This starting material can be synthesized from 3-aminophenylboronic acid via a standard BOC protection protocol.

Experimental Protocol: BOC Protection of 3-Aminophenylboronic Acid

-

Dissolution: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (e.g., 1:1 v/v).

-

Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.) to the solution and stir until it is fully dissolved.

-

Addition of BOC Anhydride: To the stirring solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) in THF dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The Core Reaction: Suzuki-Miyaura Coupling

With the starting materials in hand, the key C-C bond-forming reaction can be performed.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add (3-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq.), 2-bromophenol (1.0 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₇H₁₉NO₃[4] |

| Molecular Weight | 285.34 g/mol [4] |

| CAS Number | 1261900-37-1[4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. The protons on the phenol ring will likely appear as multiplets, as will the protons on the aminophenyl ring.

-

Amine Proton (NH): A broad singlet typically between δ 6.5-8.0 ppm.

-

Phenolic Proton (OH): A broad singlet that can appear over a wide range, from δ 4.5-8.0 ppm, and its position is concentration and solvent-dependent.

-

BOC Group Protons: A characteristic sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

-

Aromatic Carbons: Multiple signals in the aromatic region of δ 115-160 ppm.

-

Carbonyl Carbon (C=O): A signal around δ 153-155 ppm.

-

Quaternary Carbon of BOC Group: A signal around δ 80-82 ppm.

-

Methyl Carbons of BOC Group: A signal around δ 28 ppm.

IR (Infrared) Spectroscopy:

-

O-H Stretch (Phenol): A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch (Amine): A sharp to moderately broad absorption around 3300-3400 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong absorption band around 1680-1720 cm⁻¹.

-

Aromatic C=C Stretches: Absorptions in the region of 1450-1600 cm⁻¹.

-

C-O Stretch (Phenol): An absorption band around 1200-1250 cm⁻¹.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 285.

-

Fragmentation: A common fragmentation pathway for BOC-protected amines is the loss of isobutylene (56 amu) or the entire BOC group (100 amu). Therefore, fragments at m/z = 229 and m/z = 185 would be expected.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving BOC protection of 3-aminophenylboronic acid followed by a Suzuki-Miyaura cross-coupling with a 2-halophenol. This approach offers a reliable and scalable route to this valuable synthetic intermediate. The protocols and characterization data provided in this guide should enable researchers to successfully prepare and validate this compound for their specific applications in drug discovery and materials science.

References

- Buchwald, S. L. (2008). The Development of Practical Palladium-Catalyzed C-N and C-O Bond-Forming Reactions. Synlett, 2008(16), 2423-2432.

- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile Tool for C-C Bond Formation.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

PubChem. (n.d.). tert-Butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate. Retrieved from [Link]

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.

- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.

- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions: A Practical Guide (pp. 11-59). Springer.

- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon− Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818.

- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.

Sources

Foreword: The Analytical Imperative for Advanced Intermediates

An In-Depth Technical Guide to the Characterization of 2-(3-BOC-Aminophenyl)phenol

In the landscape of modern drug discovery and materials science, the structural and functional integrity of chemical intermediates is paramount. Molecules like this compound, also known as tert-butyl (2'-hydroxy-[1,1'-biphenyl]-3-yl)carbamate, are not mere precursors; they are precision-engineered building blocks.[1] Their value lies in the strategic placement of orthogonal functional groups—a nucleophilic phenol and a protected amine—on a biphenyl scaffold. This architecture allows for sequential, site-selective modifications, a cornerstone of complex molecular synthesis.

This guide provides a comprehensive framework for the analytical characterization of this compound. It moves beyond a simple recitation of data to explain the causality behind methodological choices, ensuring that researchers can not only replicate these protocols but also adapt them with a deep understanding of the underlying principles. Every protocol is designed as a self-validating system, providing a robust confirmation of identity, purity, and stability.

Synthetic Context: The Suzuki-Miyaura Cross-Coupling Approach

To fully appreciate the nuances of characterization, one must first understand the compound's synthetic origin. A prevalent and efficient method for constructing the biphenyl core of this molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction typically involves the coupling of an aryl boronic acid with an aryl halide.[4][5]

In a representative synthesis, 3-(BOC-amino)phenylboronic acid would be coupled with 2-bromophenol. The choice of catalyst (e.g., a palladium complex), ligand, and base is critical for achieving high yield and minimizing side products, such as homocoupling of the starting materials.[3][5] Understanding this pathway is crucial because residual starting materials, catalyst, or homocoupled byproducts are the primary impurities that our characterization methods must be designed to detect.

Caption: Chemical structure of the target compound.

Spectroscopic Elucidation: A Multi-Technique Approach

Spectroscopy provides the unambiguous structural fingerprint of the molecule. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) is required for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Both ¹H and ¹³C NMR are necessary to confirm the carbon skeleton and the environment of each proton.

Causality of Experimental Choice: ¹H NMR confirms the presence and relative positions of all hydrogen atoms, including the characteristic signals of the BOC group and the distinct aromatic protons. ¹³C NMR validates the carbon framework, confirming the 17 unique carbon environments.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it ensures the exchangeable -OH and -NH protons are clearly visible.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. A typical acquisition involves 16-32 scans.

-

¹³C NMR: Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, 1024-2048 scans are typically required for a good signal-to-noise ratio.

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Characteristics |

| ¹H NMR | tert-butyl (-C(CH₃)₃) | ~1.50 | Singlet, integrating to 9H. The hallmark of the BOC group. |

| Aromatic Protons (-C₆H₄-, -C₆H₅) | 6.8 - 7.5 | Complex multiplet region, integrating to 8H. Specific shifts depend on substitution pattern. | |

| Amine Proton (-NH) | ~8.5 - 9.5 (in DMSO-d₆) | Broad singlet. Its position is concentration and solvent dependent. | |

| Phenolic Proton (-OH) | ~9.0 - 10.0 (in DMSO-d₆) | Broad singlet. Disappears upon D₂O exchange, a key validation step. [6] | |

| ¹³C NMR | tert-butyl (-C (CH₃)₃) | ~80 | Quaternary carbon of the BOC group. |

| tert-butyl (-C(CH₃ )₃) | ~28 | Methyl carbons of the BOC group. | |

| Aromatic Carbons | 115 - 158 | Multiple signals corresponding to the 12 aromatic carbons. | |

| Carbonyl (-C =O) | ~153 | Carbamate carbonyl carbon. |

Expert Insight: The aromatic region (6.8-7.5 ppm) will be complex due to the overlapping signals of the two substituted rings. 2D NMR techniques like COSY and HSQC can be employed to definitively assign each proton and carbon if required for advanced structural studies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which act as molecular vibrators.

Causality of Experimental Choice: This method provides direct evidence for the critical -OH (phenol), -NH (carbamate), and C=O (carbamate) functional groups, validating the overall chemical class of the compound.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Acquisition: Record the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3200 - 3550 | O-H Stretch | Phenol | Strong, broad band due to hydrogen bonding. [7][8] |

| 3300 - 3400 | N-H Stretch | Carbamate | Medium, sharp peak. |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium to weak sharp peaks. |

| 2850 - 2980 | C-H Stretch | Aliphatic (BOC group) | Medium to strong sharp peaks. |

| ~1700 | C=O Stretch | Carbamate | Strong, sharp absorption. A key diagnostic peak. [9] |

| 1500 - 1600 | C=C Stretch | Aromatic Ring | Multiple medium to strong peaks. |

| ~1220 | C-O Stretch | Phenol | Strong peak, characteristic of phenols. [7][8] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of its elemental composition.

Causality of Experimental Choice: High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, confirming the molecular formula C₁₇H₁₉NO₃. Fragmentation patterns also provide structural clues that corroborate NMR and IR data.

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.

-

Acquisition: Acquire the spectrum in positive ion mode. The expected primary ion will be the protonated molecule, [M+H]⁺.

-

Molecular Ion: The primary signal will be the protonated molecule [M+H]⁺ at m/z 286.34.

-

Key Fragment: A characteristic fragmentation is the loss of the tert-butyl group or the entire BOC group. A significant fragment at m/z 185.22, corresponding to the [M-BOC+H]⁺ ion (the deprotected 2-(3-aminophenyl)phenol), would be strong evidence for the structure. [10][11]

Chromatographic Purity Assessment

While spectroscopy confirms identity, chromatography quantifies purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Causality of Experimental Choice: HPLC separates the target compound from any impurities (e.g., starting materials, byproducts) based on differential partitioning between a stationary and mobile phase. UV detection provides a quantitative measure of each component's relative abundance.

Caption: Standard HPLC workflow for purity analysis.

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a ~0.5 mg/mL solution in acetonitrile.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for research-grade material. [12]

Conclusion: A Validated Intermediate

Through the systematic application of NMR, FT-IR, MS, and HPLC, a complete analytical profile of this compound can be established. This multi-faceted approach ensures not only the correct chemical structure but also a quantified level of purity. This rigorously validated data provides researchers, scientists, and drug development professionals with the confidence needed to reliably employ this versatile intermediate in their synthetic endeavors, knowing its identity and quality are assured.

References

-

Deltrieu, O., et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi. Available at: [Link]

-

Ghosh, R., & Chakraborty, A. (2012). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

-

Wikipedia. (2023). Suzuki reaction. Wikipedia. Retrieved January 16, 2026, from [Link]

-

Shafi, S. S., et al. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research. Available at: [Link]

-

Ullah, F., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Boc-2-aminophenol. PubChem. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Phenol. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Britannica. (2026). Phenol. Britannica. Retrieved January 16, 2026, from [Link]

-

SlidePlayer. (n.d.). Phenol Synthesis Part II. SlidePlayer. Retrieved January 16, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Spectroscopy Tutorial: Reference. Retrieved January 16, 2026, from [Link]

-

International Journal of Pharmaceutical Erudition. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ijpeonline.com. Retrieved January 16, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 2-(3-Aminophenyl)phenol. Pharmaffiliates. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). 2-[(2-Amino-phenylimino)-phenyl-methyl]-phenol. PubChem. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US3717680A - PURIFICATION OF p-AMINOPHENOL. Google Patents.

-

National Institute of Standards and Technology. (n.d.). Phenol. NIST WebBook. Retrieved January 16, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. Retrieved January 16, 2026, from [Link]

-

Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. Retrieved January 16, 2026, from [Link]

- European Patent Office. (n.d.). Process for the purification of p-aminophenol. Google Patents.

- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation. Google Patents.

-

Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Doc Brown's Chemistry. Retrieved January 16, 2026, from [Link]

-

BYJU'S. (2020). Uses of Phenols. BYJU'S. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. PubChem. Retrieved January 16, 2026, from [Link]

- Google Patents. (n.d.). US2035502A - Method of preparing purified para amino phenol. Google Patents.

-

ResearchGate. (n.d.). 2-[(2-Methoxybenzylidene)amino]phenol. ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3-BOC-Aminophenyl)phenol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a comprehensive technical overview of 2-(3-BOC-Aminophenyl)phenol, a bifunctional aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. This molecule, featuring a biphenyl scaffold with strategically placed and differentially protected hydroxyl and amino functionalities, serves as a versatile building block for the synthesis of complex molecular architectures. We will explore its core physicochemical properties, detailed spectroscopic profile, logical synthetic pathways, chemical reactivity, and key applications in drug discovery and materials science. This document is intended to serve as a foundational resource for researchers and developers, offering both theoretical insights and practical protocols to leverage the unique chemical attributes of this compound.

Introduction: A Bifunctional Building Block

This compound, systematically named tert-butyl (3-(2-hydroxyphenyl)phenyl)carbamate, is a synthetic organic compound built upon a robust biphenyl core. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, offering a semi-rigid backbone that can orient functional groups in precise three-dimensional space[1][2][3]. The strategic value of this particular derivative lies in its orthogonal protecting group strategy: a free phenolic hydroxyl group and a tert-butyloxycarbonyl (BOC)-protected amine[4][5].

This arrangement allows for selective chemical transformations at either functional group. The phenolic hydroxyl offers a site for reactions like etherification, esterification, or participation in coupling reactions, while the BOC-protected amine can be deprotected under acidic conditions to reveal a nucleophilic aniline, ready for amide bond formation, alkylation, or diazotization[6][7][8]. This inherent chemical versatility makes this compound a valuable intermediate in the multi-step synthesis of pharmaceuticals, agrochemicals, and functional organic materials[9][10].

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the provided information is based on data from chemical suppliers and established principles of physical organic chemistry.

| Property | Value | Source(s) |

| Systematic Name | tert-butyl (3-(2-hydroxyphenyl)phenyl)carbamate | [4] |

| Synonym(s) | Carbamic acid, N-(2'-hydroxy[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester | [4] |

| CAS Number | 1261900-37-1 | [4][5][11][12] |

| Molecular Formula | C₁₇H₁₉NO₃ | [4][11] |

| Molecular Weight | 285.34 g/mol | [4][11] |

| Appearance | Off-white to white crystalline solid (predicted) | [13][14] |

| Melting Point | Not available. Related carbamates melt in the 105-109 °C range. | [15] |

| Solubility | Predicted to be soluble in organic solvents (e.g., ethanol, acetone, THF) and moderately soluble in water due to hydrogen bonding capability. | [14][16] |

| Calculated LogP | 4.4062 | [4] |

| Storage | Store in a cool, dry place (2-8°C recommended), sealed from air and light. | [4] |

Spectroscopic Profile: A Predictive Analysis

While specific spectra for this compound are not publicly cataloged, its structure allows for a confident prediction of its key spectroscopic features based on the well-understood behavior of its constituent functional groups[17][18][19][20].

-

¹H NMR Spectroscopy :

-

Aromatic Protons (8H): Expected to appear in the δ 6.8–7.5 ppm range as a series of complex multiplets due to spin-spin coupling between adjacent protons on the two phenyl rings[17][18].

-

BOC Protons (9H): A characteristic sharp singlet will appear around δ 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group[21].

-

Amine Proton (1H): A broad singlet is expected for the N-H proton of the carbamate, likely appearing between δ 6.5–8.0 ppm.

-

Phenolic Proton (1H): A broad, exchangeable singlet for the O-H proton is predicted between δ 4.5–7.0 ppm. Upon addition of a D₂O shake, this signal would disappear, confirming its identity[14].

-

-

¹³C NMR Spectroscopy :

-

Aromatic Carbons (12C): Resonances are expected in the δ 115–158 ppm region. The carbon bearing the hydroxyl group (C-O) would be downfield, as would the ipso-carbons at the biphenyl linkage.

-

Carbamate Carbonyl (1C): The C=O of the BOC group should appear around δ 153 ppm[21].

-

BOC Carbons (5C): The quaternary carbon of the tert-butyl group is expected around δ 80 ppm, and the three methyl carbons will produce a strong signal around δ 28 ppm[21].

-

-

Infrared (IR) Spectroscopy :

-

O-H Stretch: A strong, broad absorption band characteristic of a hydrogen-bonded phenol is expected in the 3200–3600 cm⁻¹ region.

-

N-H Stretch: A moderate, sharp peak for the carbamate N-H bond should appear around 3350–3450 cm⁻¹.

-

Aromatic C-H Stretch: Signals will be present just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[19].

-

Aliphatic C-H Stretch: Absorptions from the tert-butyl group will be visible just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

-

C=O Stretch: A strong, sharp absorption for the carbamate carbonyl group is expected around 1690–1720 cm⁻¹.

-

C=C Stretches: Characteristic aromatic ring stretching vibrations will appear in the 1450–1600 cm⁻¹ region[19].

-

Synthesis and Mechanism: Constructing the Biphenyl Core

The most logical and industrially scalable approach to synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being the method of choice due to its high functional group tolerance and the commercial availability of the necessary precursors[2][22][23].

Retrosynthetic Analysis & Proposed Route

A logical retrosynthetic disconnection of the central C-C bond of the biphenyl core points to two primary coupling partners: an aryl halide and an arylboronic acid (or ester). A practical forward synthesis involves the coupling of tert-butyl (3-bromophenyl)carbamate with 2-hydroxyphenylboronic acid .

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and should be adapted and optimized by the end-user.

-

Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add tert-butyl (3-bromophenyl)carbamate (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). Add a suitable base, such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Mechanistic Workflow

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a Palladium(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the distinct reactivity of its three main components: the phenolic hydroxyl group, the BOC-protected amine, and the biphenyl scaffold.

-

Phenolic -OH Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This allows for selective O-alkylation or O-acylation to generate ethers and esters, respectively. The hydroxyl group also activates the ortho and para positions of its host ring towards electrophilic aromatic substitution[24][25].

-

BOC-Protected Amine: The BOC group is a robust protecting group, stable to a wide range of nucleophilic and basic conditions[7][26]. Its primary role is to mask the reactivity of the aniline nitrogen. It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine[8]. This newly freed amine can then undergo a host of reactions, such as amide coupling, sulfonamide formation, or further alkylation.

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, although the ring bearing the hydroxyl group is significantly more activated. Reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely occur ortho or para to the -OH group[27].

Caption: Key reactive sites and derivatization pathways.

Applications in Research and Drug Development

The biphenyl scaffold is a cornerstone in modern drug discovery, present in numerous FDA-approved drugs[1]. This compound is a prime example of a "building block" molecule designed for use in discovery chemistry campaigns.

-

Scaffold for Lead Optimization: In a drug discovery program, a "hit" compound might contain a simple hydroxyphenyl or aminophenyl group. This molecule allows chemists to rapidly synthesize a library of analogues by modifying the phenol and the amine, exploring the structure-activity relationship (SAR) around the biphenyl core.

-

Synthesis of Heterocycles: The ortho-relationship between the hydroxyl group and the biphenyl linkage allows for the potential synthesis of fused heterocyclic systems, such as dibenzofurans, after further functionalization.

-

Pro-drug Development: The phenolic -OH can be esterified to create pro-drugs that improve the solubility or pharmacokinetic properties of a parent molecule, which may then be cleaved in vivo by esterase enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related compounds like tert-butyl carbamate provide a strong basis for safe handling procedures[13][15][28][29][30].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet EN166 standards[15].

-

Handling: Handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling[29].

-

Hazards: May cause skin and respiratory tract irritation. Causes serious eye irritation[29]. May be harmful if swallowed or inhaled[15]. The toxicological properties have not been fully investigated[30].

-

Fire Safety: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam for extinguishing. Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx)[15].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[30].

Conclusion

This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its value is derived from its bifunctional nature, allowing for sequential and selective chemical modifications. The robust and well-understood Suzuki-Miyaura coupling provides a reliable method for its synthesis, making it an accessible platform for building molecular complexity. By understanding its core properties, spectroscopic signatures, and reactivity, scientists can effectively integrate this compound into synthetic workflows to accelerate the discovery and development of novel chemical entities.

References

-

Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer. [Link]

-

tert-Butyl carbamate - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

-

This compound Product Information. Arctom. [Link]

-

Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific. [Link]

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]

-

The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. [Link]

-

Understanding the Properties and Applications of Biphenyl Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]

-

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate IR Spectra. PubChem. [Link]

-

tert-Butyl carbamate IR Spectrum. NIST WebBook. [Link]

-

Supporting Information for Synthesis of Carbamates. [Link]

-

Reactivity of Substituted Phenols Toward Alkyl Radicals. ACS Publications. [Link]

-

N-Boc-2-aminophenol Chemical and Physical Properties. PubChem. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax adaptation. [Link]

-

FT-IR spectrum of tert-butyl... ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

Reaction of biphenyl with phenol. ResearchGate. [Link]

-

Development of a spectroscopic assay for bifunctional ligand-protein conjugates based on copper. PubMed. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Aromatic Electrophilic Substitution on Biphenyl. YouTube. [Link]

-

Physical Properties of Phenol. Chemistry LibreTexts. [Link]

-

Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

-

The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. PMC - NIH. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

The Physical and Chemical Properties of Phenol. Capital Resin Corporation. [Link]

-

Suzuki Coupling Mechanism and Applications. YouTube. [Link]

-

Butyl carbamate IR Spectrum. NIST WebBook. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. 1261900-37-1 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. researchgate.net [researchgate.net]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 9. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 10. nbinno.com [nbinno.com]

- 11. arctomsci.com [arctomsci.com]

- 12. 1261900-37-1|this compound|BLD Pharm [bldpharm.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.com [fishersci.com]

- 16. capitalresin.com [capitalresin.com]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 18. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

- 22. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 23. wwjmrd.com [wwjmrd.com]

- 24. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. m.youtube.com [m.youtube.com]

- 28. chemicalbook.com [chemicalbook.com]

- 29. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 30. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Characterization of 2-(3-BOC-Aminophenyl)phenol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-BOC-Aminophenyl)phenol, a key intermediate in pharmaceutical synthesis. The structural nuances of this molecule, featuring a biphenyl core with a hydroxyl group and a BOC-protected amine, give rise to a unique spectroscopic fingerprint. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide actionable, field-proven insights.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 1261900-37-1) possesses a molecular formula of C₁₇H₁₉NO₃ and a molecular weight of 285.34 g/mol .[1] Its structure comprises a phenol ring linked to a 3-(BOC-amino)phenyl ring. This arrangement dictates the chemical environments of its constituent atoms, which are elucidated by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, influenced by the aromatic rings, the hydroxyl group, and the bulky tert-butoxycarbonyl (BOC) protecting group.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -NH).[2][3][4]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrument Parameters (Example):

-

Spectrometer: Bruker Avance 400 MHz or equivalent.[5]

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the amine and hydroxyl protons, and the protons of the BOC group. The integration values will correspond to the number of protons in each unique environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | Singlet (broad) | 1H | Ar-OH |

| ~7.2 - 7.6 | Multiplet | 4H | Aromatic Protons |

| ~6.8 - 7.1 | Multiplet | 4H | Aromatic Protons |

| ~6.5 | Singlet (broad) | 1H | NH -BOC |

| 1.51 | Singlet | 9H | -C(CH ₃)₃ |

Interpretation:

-

Aromatic Protons (δ 6.8 - 7.6 ppm): The eight aromatic protons will appear as a complex series of multiplets due to spin-spin coupling. The protons on the phenol ring are generally more shielded (appear at a lower chemical shift) compared to those on the aniline ring, which are influenced by the electron-withdrawing nature of the BOC-carbamate group.[3][6]

-

Hydroxyl Proton (δ 9.0 - 10.0 ppm): The phenolic -OH proton is typically observed as a broad singlet at a downfield chemical shift. Its exact position is highly dependent on the solvent and concentration due to hydrogen bonding.[3]

-

Amine Proton (δ ~6.5 ppm): The N-H proton of the BOC-protected amine is expected to appear as a broad singlet.

-

BOC Group Protons (δ 1.51 ppm): The nine protons of the tert-butyl group are chemically equivalent and thus appear as a sharp singlet at a characteristic upfield chemical shift.[2][7]

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Due to the symmetry of the tert-butyl group, its three methyl carbons are equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (BOC) |

| ~150.0 | C -OH (Phenol) |

| ~140.0 - 120.0 | Aromatic C |

| ~80.0 | -C (CH₃)₃ (BOC) |

| ~28.0 | -C(C H₃)₃ (BOC) |

Interpretation:

-

Carbonyl Carbon (δ ~155.0 ppm): The carbonyl carbon of the BOC group is significantly deshielded and appears at a downfield chemical shift.[2]

-

Phenolic Carbon (δ ~150.0 ppm): The carbon atom directly attached to the hydroxyl group is also deshielded due to the electronegativity of the oxygen atom.[4][8]

-

Aromatic Carbons (δ 120.0 - 140.0 ppm): The twelve aromatic carbons will give rise to a series of signals in this region. The exact chemical shifts will depend on their position relative to the substituents.

-

Quaternary and Methyl Carbons of BOC Group (δ ~80.0 and ~28.0 ppm): The quaternary carbon and the methyl carbons of the BOC group have characteristic chemical shifts in the aliphatic region of the spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, N-H, C=O, and aromatic C-H and C=C bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters (Example):

-

Spectrometer: PerkinElmer Spectrum Two FT-IR or equivalent.

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16

-

Resolution: 4 cm⁻¹

IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H Stretch (Phenol) |

| ~3350 | Sharp, Medium | N-H Stretch (Amide) |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (BOC) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | C-N Stretch |

| ~1160 | Strong | C-O Stretch (BOC) |

Interpretation:

-

O-H and N-H Stretching Region (3500 - 3200 cm⁻¹): A broad absorption band around 3400 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the phenolic group. The N-H stretch of the secondary amide (BOC-protected amine) is expected to appear as a sharper peak around 3350 cm⁻¹.[9]

-

C-H Stretching Region (3100 - 2850 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the BOC group are observed below 3000 cm⁻¹.[9][10]

-

Carbonyl Stretching ( ~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the C=O group in the BOC protecting group.[11]

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): Multiple bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the two aromatic rings.[10]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N and C-O stretching, and various bending vibrations, that are unique to the molecule. The strong C-N and C-O stretches are particularly useful for confirming the presence of the carbamate linkage.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the ESI source of the mass spectrometer.

Instrument Parameters (Example):

-

Mass Spectrometer: Agilent 6224 TOF LC/MS or equivalent.[5]

-

Ionization Mode: Positive or Negative ESI

-

Mass Range: m/z 50 - 500

MS Spectral Data and Interpretation

Expected Molecular Ion Peaks:

-

[M+H]⁺: m/z 286.14

-

[M+Na]⁺: m/z 308.12

-

[M-H]⁻: m/z 284.13

Interpretation:

The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 286.14 in positive ion mode. An adduct with sodium, [M+Na]⁺, at m/z 308.12 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 284.13 would be expected.

Fragmentation Pattern:

A key fragmentation pathway for BOC-protected amines involves the loss of the tert-butyl group or isobutylene, and the loss of carbon dioxide. Expected fragment ions include:

-

[M - C₄H₈ + H]⁺ (loss of isobutylene): m/z 230.09

-

[M - BOC + H]⁺ (loss of the entire BOC group): m/z 186.09

The observation of these fragments would provide strong evidence for the presence of the BOC-protecting group.

Data Visualization

Molecular Structure and Key Spectroscopic Correlations

Caption: Correlation of molecular fragments with their expected spectroscopic signals.

Experimental Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and quality control. The predicted data, based on established principles and data from analogous compounds, serves as a reliable reference for researchers working with this important synthetic intermediate. The interplay of the biphenyl system, the phenolic hydroxyl group, and the BOC-protected amine creates a distinct and interpretable spectroscopic signature.

References

-

Core-Labeling (Radio)Synthesis of Phenols - Knowledge UChicago. Available at: [Link]

-

Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle - The Royal Society of Chemistry. Available at: [Link]

-

¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

-

¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000228) - Human Metabolome Database. Available at: [Link]

-

Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. Available at: [Link]

-

IR: amines. Available at: [Link]

-

¹H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

New p-aminophenol based dendritic melamines. Iterative synthesis, structure and electrochemical characterisation - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

-

¹³C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. Available at: [Link]

-

Oxidative ortho-Amino-methylation of phenols via C H and C C bond cleavage Wenbo Sun, Huacan Lin, Wenyu Zhou* and Zigang Li* - The Royal Society of Chemistry. Available at: [Link]

-

¹³C NMR spectra of phenol oxidation. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

IR Absorption Table. Available at: [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC - NIH. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

-

Monitoring of reduction reaction of 2-((phenylimino)methyl)phenol compound with sodium borohydride in solution by infrared spectroscopy - ResearchGate. Available at: [Link]

-

2-[(2-Amino-phenylimino)-phenyl-methyl]-phenol | C19H16N2O - PubChem. Available at: [Link]

-

Synthesizing and Characterizing Some Pharmaceutical Resins Using Mannich Bases and Studying Their Biological Activity - Baghdad Science Journal. Available at: [Link]

-

Core-Labeling Synthesis of Phenols - ChemRxiv. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. mdpi.com [mdpi.com]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. ijcr.info [ijcr.info]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Solubility of 2-(3-BOC-Aminophenyl)phenol in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2-(3-BOC-Aminophenyl)phenol, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and a detailed experimental framework for its quantitative determination.

Executive Summary

Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation. This guide synthesizes the known physicochemical properties of the molecule with fundamental principles of solubility to provide a predictive analysis of its behavior in various organic solvents. Given the absence of extensive published quantitative solubility data, this document emphasizes a robust, step-by-step experimental protocol for researchers to determine solubility in their own laboratory settings. This empowers the end-user to generate the precise data needed for their specific applications, ensuring process optimization and reproducibility.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of this compound dictates its solubility. The molecule possesses both polar functional groups (a phenol and a BOC-protected amine) and a significant non-polar biphenyl backbone.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | [1] |

| Molecular Weight | 285.34 g/mol | [1] |

| logP (calculated) | 4.4062 | [1] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

The calculated LogP value of 4.4062 suggests a significant lipophilic character, indicating that this compound will generally exhibit higher solubility in non-polar to moderately polar organic solvents.[1] The presence of hydrogen bond donors and acceptors, however, implies that it will also have some affinity for polar protic and aprotic solvents that can engage in these interactions. The general principle of "like dissolves like" is a foundational concept in predicting solubility.[2][3][4]

Based on these properties, a predicted solubility trend is as follows:

-

High Solubility Expected: Solvents that can accommodate both the non-polar biphenyl core and engage in hydrogen bonding are likely to be effective. Examples include:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile

-

-

Moderate to Low Solubility Expected:

-

Alcohols: Methanol, Ethanol, Isopropanol. While the hydroxyl group can interact with the polar functionalities, the large non-polar backbone may limit solubility.

-

Non-polar Aromatic Solvents: Toluene, Xylene. These will interact favorably with the biphenyl system but less so with the polar groups.

-

-

Very Low to Insoluble Expected:

-

Aliphatic Hydrocarbons: Hexane, Heptane. These solvents lack the polarity to effectively solvate the phenol and BOC-amine groups.

-

Water: The high LogP value indicates very poor aqueous solubility.

-

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the quantitative determination of the solubility of this compound. This method is based on the widely used shake-flask method, which is considered a reliable technique for solubility measurement.[2]

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The overall workflow for solubility determination is depicted in the following diagram:

Caption: Workflow for experimental solubility determination.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a vial. "Excess" means adding enough solid so that some remains undissolved at equilibrium.

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) in a volumetric flask. The dilution factor should be chosen to ensure the final concentration falls within the linear range of the HPLC calibration curve.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).

-

Analyze the diluted sample solution under the same HPLC conditions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.

-

Molecular Interactions and Solubility

The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Sources

Navigating the Lability of 2-(3-BOC-Aminophenyl)phenol: An In-depth Technical Guide to its Stability Under Acidic Conditions

Abstract

The tert-butyloxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry, offering robust protection of amine functionalities under a wide range of conditions. However, its deliberate and controlled removal is a critical step in many synthetic pathways. This guide provides an in-depth technical exploration of the stability of a key intermediate, 2-(3-BOC-Aminophenyl)phenol, under acidic conditions. We will delve into the mechanistic underpinnings of BOC deprotection, the kinetic and thermodynamic factors governing this transformation, and provide field-proven protocols for both assessing stability and executing controlled deprotection. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this important bifunctional building block.

Introduction: The Dichotomy of Stability and Lability in Drug Development

In the multi-step synthesis of complex active pharmaceutical ingredients (APIs), the strategic use of protecting groups is paramount. The BOC group, in particular, is favored for its ease of installation and its general stability towards basic, nucleophilic, and reductive conditions.[1] The molecule this compound presents a unique synthetic challenge and opportunity. Its structure contains a nucleophilic phenol and a protected aniline, making it a valuable precursor for a variety of cross-coupling and derivatization reactions.

The successful application of this intermediate hinges on a thorough understanding of the stability of the BOC group, especially in the presence of acidic reagents which are commonly employed in subsequent synthetic steps or during work-up procedures. Unintended cleavage of the BOC group can lead to undesired side reactions, reduced yields, and complex purification challenges. Conversely, the selective and high-yielding removal of the BOC group is often a necessary transformation to unmask the amine for further functionalization. This guide aims to provide the foundational knowledge and practical protocols to navigate this chemical dichotomy.

The Mechanism of Acid-Catalyzed BOC Deprotection: A Step-by-Step Analysis

The cleavage of the BOC group in the presence of acid is a well-established reaction, proceeding through a specific and predictable mechanism.[2] The overall transformation is the hydrolysis of the carbamate to release the free amine, carbon dioxide, and a tert-butyl cation.

The reaction is initiated by the protonation of the carbonyl oxygen of the BOC group by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] This initial protonation event is a rapid equilibrium. The subsequent step, which is typically rate-determining, involves the unimolecular decomposition of the protonated carbamate. This fragmentation results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine and carbon dioxide gas.[2] The liberated amine is then protonated by the acid in the reaction medium to form the corresponding ammonium salt.

Factors Influencing the Stability of this compound

The rate of acid-catalyzed deprotection of this compound is not absolute and is influenced by a number of interdependent factors. A nuanced understanding of these variables is crucial for controlling the stability of the molecule.

Acid Strength and Concentration

The nature and concentration of the acid employed are the most critical factors governing the rate of BOC cleavage. Stronger acids, such as TFA and HCl, will effect deprotection much more rapidly than weaker acids.[4] Furthermore, kinetic studies on the deprotection of certain BOC-protected amines have revealed a second-order dependence on the concentration of HCl.[3][5] This implies that even small changes in the acid concentration can have a significant impact on the reaction rate.

| Acid | Typical Concentration | Relative Deprotection Rate |

| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Very Fast |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | Fast |

| Acetic Acid | Glacial | Very Slow / Ineffective |

| Formic Acid | >85% | Slow to Moderate |

Solvent Effects

The choice of solvent can influence the rate of deprotection by affecting the solubility of the substrate and the activity of the acid. Protic solvents can participate in the reaction mechanism, while polar aprotic solvents are often used to ensure homogeneity of the reaction mixture. Dichloromethane (DCM) and 1,4-dioxane are common solvents for TFA and HCl-mediated deprotections, respectively.[4]

Temperature

As with most chemical reactions, increasing the temperature will increase the rate of BOC deprotection. For substrates that are particularly stable, or for sterically hindered amines, gentle heating may be employed to drive the reaction to completion. However, elevated temperatures can also promote side reactions. Thermal deprotection in the absence of acid is also possible, but typically requires significantly higher temperatures.[6]

Structural and Electronic Effects of this compound

Potential Side Reactions and Mitigation Strategies

The primary side reaction of concern during the acidic deprotection of this compound is the alkylation of nucleophilic sites by the tert-butyl cation generated during the reaction.[8]

T-Butylation of the Aromatic Rings

The electron-rich phenyl rings of both the starting material and the product are susceptible to Friedel-Crafts alkylation by the tert-butyl cation. This can lead to the formation of mono- and di-tert-butylated impurities, which can be difficult to separate from the desired product.

O-Alkylation of the Phenol

The phenolic hydroxyl group is also a potential nucleophile that could be alkylated by the tert-butyl cation to form a tert-butyl ether.

Mitigation Strategies: The Use of Scavengers

To minimize these unwanted alkylation reactions, a "scavenger" is often added to the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate or product. Common scavengers include:

-

Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable triethyl(tert-butyl)silane.

-

Thioanisole: The sulfur atom acts as a nucleophile to trap the tert-butyl cation.

-

Water: Can act as a scavenger, but its presence can sometimes complicate the reaction or work-up.

Experimental Protocols

The following protocols are provided as a starting point for the assessment of stability and for the controlled deprotection of this compound. It is imperative that all reactions are monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and to assess the purity of the product.

Sources

- 1. reddit.com [reddit.com]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Enigmatic Core: A Technical Guide to the Biological Potential of 2-(3-BOC-Aminophenyl)phenol Derivatives

Foreword: Unveiling Latent Therapeutic Promise

In the vast and intricate landscape of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of therapeutic innovation. The 2-(3-BOC-Aminophenyl)phenol moiety, a seemingly unassuming biphenyl structure, represents a fascinating yet underexplored frontier. While direct and extensive biological data on its derivatives remain nascent, its constituent parts—the aminophenol and the BOC-protected biphenyl carbamate—are well-established pharmacophores, each contributing to a rich tapestry of biological activities in other molecular contexts.

This technical guide is designed for researchers, scientists, and drug development professionals. It serves not as a definitive encyclopedia of established activities, but as a foundational blueprint for exploration. Herein, we will dissect the core structure, extrapolate its potential based on robust evidence from analogous compounds, and provide the technical framework necessary to embark on the synthesis and biological evaluation of this promising class of molecules. Our approach is rooted in scientific integrity, providing a logical and data-supported rationale for investigating the anticancer, anti-inflammatory, and neuroprotective potential of this compound derivatives.

I. The Structural Architecture: A Synthesis of Key Pharmacophores

The this compound scaffold is a biphenyl derivative characterized by a hydroxyl group on one phenyl ring and a tert-butyloxycarbonyl (BOC) protected amine on the other. This seemingly simple arrangement is a strategic convergence of functionalities known to interact with various biological targets.

The aminophenol moiety is a well-known structural alert in medicinal chemistry, present in a wide array of bioactive compounds. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, facilitating interactions with enzyme active sites and receptors. The relative position of these groups is critical in defining the molecule's biological profile.

The BOC-protecting group serves a dual purpose. In synthetic chemistry, it is a crucial tool for masking the reactivity of the amine group, allowing for selective modifications elsewhere on the molecule. From a biological perspective, the bulky and lipophilic nature of the BOC group can significantly influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability. Furthermore, the carbamate linkage itself is a recognized pharmacophore present in numerous approved drugs.

The biphenyl core provides a rigid scaffold that orients the functional groups in a defined three-dimensional space. This conformational rigidity can be advantageous for specific receptor binding, minimizing the entropic penalty upon interaction.

II. Synthetic Pathways: Constructing the Core Scaffold

The synthesis of the this compound core and its derivatives can be approached through several established cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for the formation of the biaryl C-C bond.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of the this compound scaffold. Optimization of reaction conditions (catalyst, base, solvent, temperature) may be necessary for specific derivatives.

Materials:

-

2-Bromophenol

-

3-(BOC-amino)phenylboronic acid

-